molecular formula C10H12BrF B11722562 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene

1-(3-Bromo-2-methylpropyl)-4-fluorobenzene

Cat. No.: B11722562
M. Wt: 231.10 g/mol
InChI Key: VZDGAQUMLZWCJJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene typically involves the bromination of 2-methylpropylbenzene followed by fluorination. One common method is to react 2-methylpropylbenzene with bromine in the presence of a catalyst such as iron bromide to form 1-(3-Bromo-2-methylpropyl)benzene. This intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylpropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation of the methyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of the bromine atom.

Major Products Formed

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methylpropyl group can also affect the compound’s hydrophobic interactions, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-methylpropyl)-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.

    1-(3-Bromo-2-methylpropyl)-2,3-difluoro-4-methylbenzene: Contains additional fluorine and methyl groups.

Uniqueness

1-(3-Bromo-2-methylpropyl)-4-fluorobenzene is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The position of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-4-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

VZDGAQUMLZWCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CBr

Origin of Product

United States

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